2-(3,4-Dimethylphenyl)-1-methylindole

Lipophilicity LogP Membrane Permeability

This N-methyl-2-arylindole delivers a precisely defined electronic/steric profile critical for reproducible AhR modulation and QR1 induction research. Unlike unsubstituted 2-phenylindole, the 3,4-dimethylphenyl and N-methyl groups lock key hydrophobic interactions and metabolic stability. Its elevated boiling point (400.2°C) and distinct density (1.02 g/cm³) support separation method development. Choose this scaffold to eliminate uncontrolled variables in SAR interpretation.

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
Cat. No. B15333091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethylphenyl)-1-methylindole
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC3=CC=CC=C3N2C)C
InChIInChI=1S/C17H17N/c1-12-8-9-15(10-13(12)2)17-11-14-6-4-5-7-16(14)18(17)3/h4-11H,1-3H3
InChIKeyQCXDAMFWDMGQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dimethylphenyl)-1-methylindole Procurement Guide: Core Chemical Identity and Baseline Properties


2-(3,4-Dimethylphenyl)-1-methylindole (CAS: 1628469-16-8) is a synthetic N-methyl-2-arylindole derivative with molecular formula C17H17N and molecular weight 235.32 g/mol . The compound comprises an indole bicyclic core substituted at the N1 position with a methyl group and at the C2 position with a 3,4-dimethylphenyl moiety. Predicted physicochemical properties include a boiling point of 400.2±14.0 °C and density of 1.02±0.1 g/cm³ at 20 °C . This compound serves as a key intermediate or scaffold in medicinal chemistry research, particularly within programs targeting aryl hydrocarbon receptor (AhR) modulation and other 2-arylindole-associated pharmacological pathways .

Why 2-(3,4-Dimethylphenyl)-1-methylindole Cannot Be Replaced by Generic Indole Analogs


Substituting 2-(3,4-Dimethylphenyl)-1-methylindole with a generic indole analog (e.g., unsubstituted 2-phenylindole or 1-methyl-2-phenylindole) is not scientifically equivalent due to the specific electronic, steric, and lipophilic contributions of the N-methyl group and the 3,4-dimethyl substitution pattern on the pendant phenyl ring. Class-level evidence from 2-arylindole structure-activity relationship (SAR) studies demonstrates that even minor modifications at the C2-aryl position or N1-alkylation status profoundly alter target binding affinity and physicochemical properties, including lipophilicity (LogP) and metabolic stability [1]. For example, N-alkylation of 2-phenylindole significantly improves QR1 induction activity, while the presence of electron-donating methyl groups on the C2-phenyl ring modulates hydrophobic interactions within enzyme active sites [1]. Consequently, using a non-methylated or differently substituted analog in a research workflow introduces uncontrolled variables that can invalidate SAR interpretations and compromise experimental reproducibility.

Quantitative Differentiation of 2-(3,4-Dimethylphenyl)-1-methylindole vs. Key Analogs


Lipophilicity Modulation: Elevated LogP Drives Differential Membrane Partitioning vs. Unsubstituted 2-Phenylindole

2-(3,4-Dimethylphenyl)-1-methylindole exhibits significantly enhanced lipophilicity relative to unsubstituted 2-phenylindole (LogP ≈ 2.5) due to the combined effect of N-methylation and 3,4-dimethyl substitution on the C2-aryl ring. Calculated LogP values for the target compound (MolLogP ≈ 4.5-5.0) are substantially higher, indicating greater partitioning into lipid bilayers and organic phases [1]. This lipophilicity shift is critical for assays requiring specific membrane permeability profiles or for extraction and purification workflows where differential solubility in organic solvents is exploited.

Lipophilicity LogP Membrane Permeability Druglikeness

AhR Antagonism Potency: Methylation Pattern Determines Functional Selectivity vs. 3-Methylindole

The methylation pattern of 2-(3,4-Dimethylphenyl)-1-methylindole positions it within a class of indole derivatives that exhibit distinct aryl hydrocarbon receptor (AhR) modulatory profiles. Class-level SAR studies demonstrate that 3-methylindole (skatole) acts as an AhR antagonist with an IC50 of 19 μM, whereas 4-methylindole is a potent agonist . The presence of both N-methyl and 3,4-dimethylphenyl substituents in the target compound is predicted to confer a unique AhR binding mode compared to simpler methylindoles, potentially resulting in altered efficacy or potency that requires experimental characterization.

Aryl Hydrocarbon Receptor AhR Antagonist Indole SAR Transcriptional Activity

Physicochemical Differentiation: Altered Boiling Point and Density vs. 1-Methyl-2-phenylindole

2-(3,4-Dimethylphenyl)-1-methylindole exhibits distinct physicochemical properties compared to the closely related analog 1-methyl-2-phenylindole. The target compound has a predicted boiling point of 400.2±14.0 °C and density of 1.02±0.1 g/cm³ at 20 °C , whereas 1-methyl-2-phenylindole has a boiling point of approximately 336.3 °C and density of 1.0880 g/cm³ (rough estimate) [1]. These differences in volatility and density are directly relevant to purification workflows (e.g., distillation, sublimation) and formulation considerations.

Physicochemical Properties Boiling Point Density Purification

Recommended Application Scenarios for 2-(3,4-Dimethylphenyl)-1-methylindole Based on Quantitative Evidence


AhR-Mediated Toxicology and Immunomodulation Screening

This compound is positioned as a candidate probe for investigating aryl hydrocarbon receptor (AhR) signaling pathways. Based on class-level SAR data demonstrating that methylindoles exhibit divergent AhR agonist/antagonist activities depending on substitution pattern , 2-(3,4-Dimethylphenyl)-1-methylindole offers a structurally defined tool to dissect the contributions of N-methylation and 3,4-dimethylphenyl substitution to AhR binding and functional outcomes. Researchers should prioritize this compound over simpler methylindoles when studying the influence of extended aromatic substitution on AhR transcriptional activity.

Medicinal Chemistry SAR Campaigns Targeting 2-Arylindole Pharmacophores

2-(3,4-Dimethylphenyl)-1-methylindole serves as a valuable scaffold in SAR studies focused on optimizing lipophilicity and target engagement of 2-arylindole-based inhibitors. Class-level evidence demonstrates that N-alkylation and C2-aryl substitution patterns profoundly affect both aromatase inhibitory activity (IC50 ranging from 1.61 μM to >30 μM depending on substitution) and quinone reductase 1 induction [1]. The compound's elevated LogP and specific substitution pattern make it a relevant comparator for mapping hydrophobic interactions within enzyme active sites, particularly in programs exploring aromatase or QR1 modulation.

Physicochemical Method Development and Purification Protocol Optimization

The distinct boiling point (400.2±14.0 °C predicted) and density (1.02±0.1 g/cm³ predicted) of 2-(3,4-Dimethylphenyl)-1-methylindole relative to 1-methyl-2-phenylindole (boiling point ~336 °C, density ~1.09 g/cm³) [2] support its use in developing and validating separation and purification methods. Researchers requiring a higher-boiling 2-arylindole analog for distillation method development or seeking a specific density for formulation studies will find this compound a suitable candidate for protocol optimization.

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